molecular formula C16H11F3N4O2 B504158 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400078-67-3

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No.: B504158
CAS No.: 400078-67-3
M. Wt: 348.28g/mol
InChI Key: HKCJOXCHHKTQNI-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring, a trifluoromethoxy-substituted phenyl group, and a nicotinamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to introduce the trifluoromethoxyphenyl group. Finally, the nicotinamide moiety is introduced through a coupling reaction with nicotinic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The pyrazole ring and nicotinamide moiety contribute to the compound’s overall activity by facilitating interactions with target proteins and modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its combination of a pyrazole ring, trifluoromethoxyphenyl group, and nicotinamide moiety. This structure provides a balance of stability, biological activity, and versatility, making it a valuable compound for various applications .

Properties

IUPAC Name

6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJOXCHHKTQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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